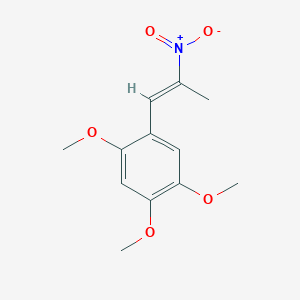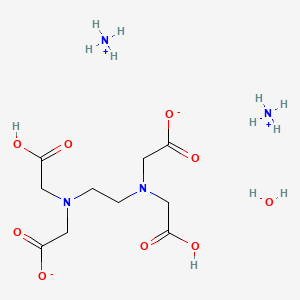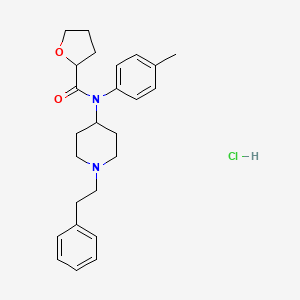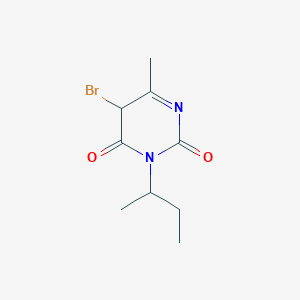
5-Bromo-3-(butan-2-yl)-6-methylpyrimidine-2,4(3H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bromacil is an organic compound with the chemical formula C₉H₁₃BrN₂O₂ . It is a broad-spectrum herbicide primarily used for brush control on non-cropland areas and selective weed control in crops such as citrus and pineapple . Bromacil works by interfering with photosynthesis, entering the plant through the root zone and moving throughout the plant .
準備方法
Synthetic Routes and Reaction Conditions
Bromacil can be synthesized through various methods. One common synthetic route involves the reaction of 5-bromo-6-methyluracil with sec-butylamine under controlled conditions . The reaction typically requires a solvent such as chloroform and may involve heating to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, bromacil is produced by slurrying finely divided bromacil with water and heating it to form a complex . The conditions of time, temperature, solvent, and agitation must be carefully controlled to ensure the purity and yield of the final product .
化学反応の分析
Types of Reactions
Bromacil undergoes various chemical reactions, including:
Oxidation: Bromacil can be oxidized under specific conditions to form degradation products.
Reduction: It can be reduced using appropriate reducing agents.
Substitution: Bromacil can undergo substitution reactions, particularly at the bromine atom.
Common Reagents and Conditions
Oxidation: Catalysts such as Au/TiO₂ can be used under simulated solar light to facilitate the oxidation of bromacil.
Reduction: Reducing agents like can be employed.
Substitution: Halogenated solvents and bases are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various degradation products, which can be identified and analyzed using techniques such as gas chromatography .
科学的研究の応用
Bromacil has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of herbicide degradation and environmental impact.
Biology: Employed in plant bioassays to study its effects on photosynthesis and plant growth.
Medicine: Investigated for its potential effects on human health and its role as an endocrine disruptor.
Industry: Utilized in the control of invasive plants and noxious weeds on public lands.
作用機序
Bromacil exerts its herbicidal effects by inhibiting photosynthesis at photosystem II. It blocks electron transport and the transfer of light energy, disrupting the plant’s ability to produce energy . This leads to the death of the plant as it can no longer synthesize the necessary compounds for growth and survival.
類似化合物との比較
Similar Compounds
Terbacil: Another uracil-based herbicide with similar properties and uses.
Lenacil: A uracil herbicide used for weed control in various crops.
Lithium Bromacil: A variant of bromacil used primarily on rights-of-way and non-crop sites.
Uniqueness of Bromacil
Bromacil is unique due to its broad-spectrum activity and effectiveness against perennial grasses . It is also highly soluble in water and many organic solvents, making it versatile for various applications .
特性
分子式 |
C9H13BrN2O2 |
|---|---|
分子量 |
261.12 g/mol |
IUPAC名 |
5-bromo-3-butan-2-yl-6-methyl-5H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H13BrN2O2/c1-4-5(2)12-8(13)7(10)6(3)11-9(12)14/h5,7H,4H2,1-3H3 |
InChIキー |
OSOBMCTWSONQHC-UHFFFAOYSA-N |
正規SMILES |
CCC(C)N1C(=O)C(C(=NC1=O)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




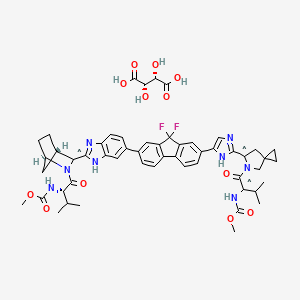
![[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4Z)-4-methoxyimino-2-oxo-1,3-diazinan-1-yl]oxolan-2-yl]methoxy-oxidophosphoryl] [[(2S,3R,4S,5S)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate;triethylazanium](/img/structure/B12351245.png)

![Dibutyl[8-(dibutylstannyliumyl)octyl]stannylium ditrifluoromethanesulfonate](/img/structure/B12351268.png)
![3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B12351270.png)

![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidene-1,3-diazinan-4-one](/img/structure/B12351277.png)

